![molecular formula C9H9N3O3 B1384559 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1375474-42-2](/img/structure/B1384559.png)
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Descripción general
Descripción
“1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid” is a chemical compound with the CAS Number: 1375474-42-2 . It has a molecular weight of 207.19 and its molecular formula is C9H9N3O3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1,3-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid . The InChI code is 1S/C9H9N3O3/c1-4-7-6(13)3-5(9(14)15)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)(H,14,15) .
Aplicaciones Científicas De Investigación
Structure and Vibrational Spectra Studies
- Vibrational Spectra Analysis : The compound has been studied for its structure and vibrational spectra. For instance, investigations on similar pyrazolopyridine derivatives have utilized techniques like FT-IR and FT-Raman spectroscopy to analyze their structural properties and vibrational spectra (Bahgat, Jasem, & El‐Emary, 2009).
Synthesis and Derivative Formation
- Novel Synthesis Methods : Research has focused on developing novel methods for synthesizing derivatives of pyrazolopyridines. For example, certain conditions have been identified that facilitate the synthesis of these compounds efficiently (Romo, Insuasty, Quiroga, & Abonía, 2021).
- Development of Polyheterocyclic Systems : Research has also explored the use of pyrazolopyridine as a precursor for constructing new polyheterocyclic systems, expanding the range of potentially bioactive compounds (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biomedical Research
- Antibacterial Properties : Pyrazolopyridine derivatives have shown potential antibacterial properties, making them candidates for further medicinal chemistry research (Maqbool et al., 2014).
- Biomedical Applications Overview : A comprehensive review of pyrazolopyridines, including their synthesis and biomedical applications, offers insights into the broad potential of these compounds in the medical field (Donaire-Arias et al., 2022).
Crystallography and Material Science
- X-Ray Diffraction Analysis : The compound's crystal structure has been analyzed using X-ray diffraction, contributing to a deeper understanding of its material properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1,3-dimethyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-4-7-6(13)3-5(9(14)15)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXHUHPEINMORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



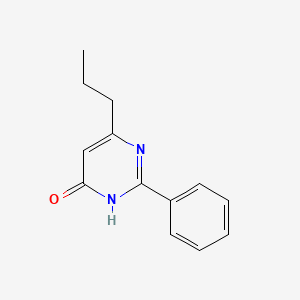
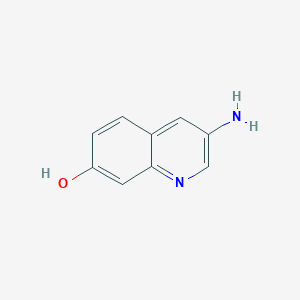
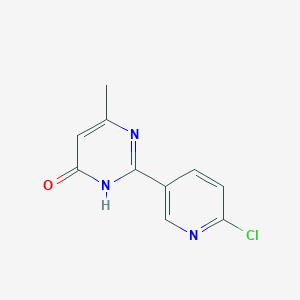
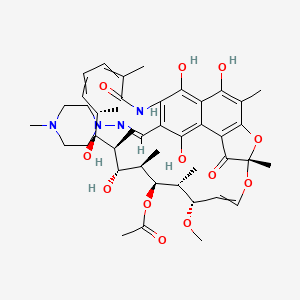
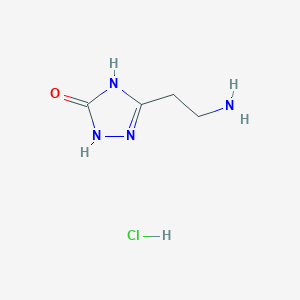
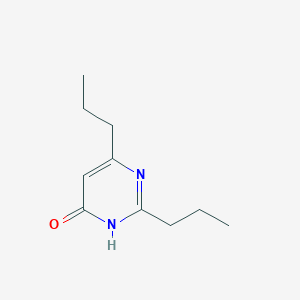
![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)
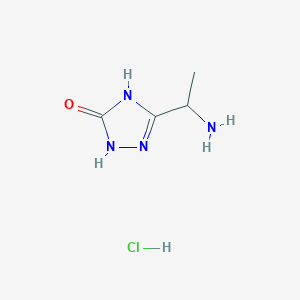
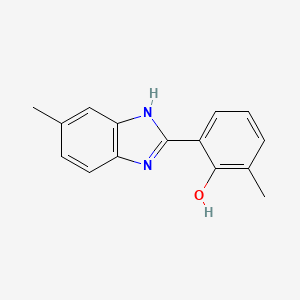
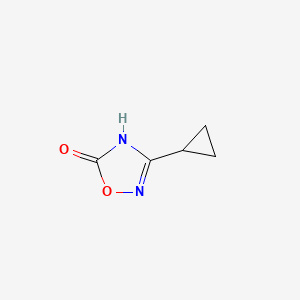
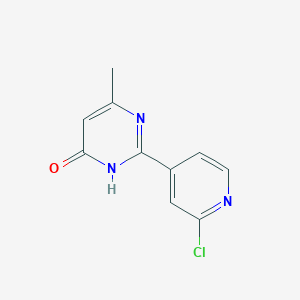

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)
